molecular formula C14H19N3 B13727282 (1-Benzyl-1h-imidazol-2-ylmethyl)-isopropyl-amine

(1-Benzyl-1h-imidazol-2-ylmethyl)-isopropyl-amine

Katalognummer: B13727282
Molekulargewicht: 229.32 g/mol
InChI-Schlüssel: JAAMACMKMONLSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine typically involves the reaction of benzyl imidazole with isopropyl amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Wirkmechanismus

The mechanism of action of (1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Benzyl-1H-imidazol-2-ylmethyl)-isopropyl-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a unique combination of benzyl and isopropyl groups attached to the imidazole ring, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H19N3

Molekulargewicht

229.32 g/mol

IUPAC-Name

N-[(1-benzylimidazol-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C14H19N3/c1-12(2)16-10-14-15-8-9-17(14)11-13-6-4-3-5-7-13/h3-9,12,16H,10-11H2,1-2H3

InChI-Schlüssel

JAAMACMKMONLSF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=NC=CN1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.